N-(5-chloro-2-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O4/c1-32-11-10-28-15-26-22-18(16-6-4-3-5-7-16)13-29(23(22)24(28)31)14-21(30)27-19-12-17(25)8-9-20(19)33-2/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFHGNRBXBHQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Structure
- Chemical Formula : C18H17ClN4O6
- Molecular Weight : 420.81 g/mol
- CAS Number : 15993-42-7
Structure Representation
The compound features a pyrrolo[3,2-d]pyrimidine core, which is significant for its biological activity. The presence of the chloro and methoxy groups enhances its lipophilicity and potential interactions with biological targets.
Research indicates that this compound acts primarily as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in various inflammatory and autoimmune disorders. Inhibition of MPO can lead to reduced production of hypochlorous acid, thus mitigating oxidative stress and inflammation associated with conditions such as vasculitis and cardiovascular diseases .
Anticancer Properties
A notable study demonstrated the compound's efficacy in inhibiting cancer cell proliferation. It was identified through a drug library screening that aimed to discover novel anticancer agents. The compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
In Vivo Studies
In preclinical evaluations, the compound showed robust inhibition of plasma MPO activity upon oral administration in animal models treated with lipopolysaccharides. This suggests that it could be effective in reducing inflammation in clinical settings .
Case Study 1: MPO Inhibition and Inflammation
In a study involving cynomolgus monkeys, the compound was administered to assess its impact on MPO activity. The results demonstrated a significant reduction in MPO levels post-treatment, indicating its potential for therapeutic use in inflammatory diseases .
Case Study 2: Anticancer Efficacy
Another investigation focused on the compound's anticancer properties revealed that it inhibited tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells, further supporting its role as a promising anticancer agent .
Comparative Analysis
| Parameter | **this compound | Other Similar Compounds |
|---|---|---|
| Molecular Weight | 420.81 g/mol | Varies |
| MPO Inhibition | Strong | Moderate to Strong |
| Anticancer Activity | Significant cytotoxicity against various cancer cell lines | Variable |
| Administration Route | Oral | Oral / IV |
Comparison with Similar Compounds
(a) N-(5-Chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide (CAS: 922862-44-0)
- Structure : Replaces the pyrrolo[3,2-d]pyrimidine core with a pyridazinyl group.
- Key Differences : The pyridazine ring lacks the fused pyrrole moiety, reducing planarity and altering electron distribution. The 3-methoxyphenyl substituent may enhance lipophilicity compared to the 2-methoxyethyl group in the target compound.
- Molecular Data : C₂₁H₁₉ClN₄O₃ (MW: 426.85 g/mol) .
(b) 2-((5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl)-N-(naphthalen-1-yl)acetamide (CAS: 379236-43-8)
- Structure: Substitutes the pyrrolo-pyrimidine with a thieno[2,3-d]pyrimidine core and introduces a sulfanyl linker.
- The naphthyl group enhances aromatic stacking but may reduce solubility (predicted logP: 4.83) .
- Molecular Data : C₂₉H₂₁N₃O₃S₂ (MW: 523.63 g/mol; pKa: 13.13) .
Analogues with Related Acetamide Side Chains
(a) N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide (CAS: 946324-66-9)
- Structure : Incorporates a 1,2,4-oxadiazole ring and dimethylpyridine moiety.
- Key Differences : The oxadiazole group introduces rigidity and hydrogen-bonding capacity, while the dual chloro substituents may enhance halogen bonding. Lacks the fused bicyclic system of the target compound .
- Molecular Data : C₂₅H₂₁Cl₂N₅O₃ (MW: 534.37 g/mol) .
(b) 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}-N-(3-methoxyphenyl)acetamide (CAS: 536715-23-8)
- Structure : Features a pyrimido[5,4-b]indole core with a thioacetamide linker.
- The thioether group may confer redox activity absent in the target compound .
- Molecular Data : C₂₅H₁₈ClN₅O₂S (MW: 487.96 g/mol) .
Pharmacokinetic and Bioactivity Comparisons
Research Findings :
- Solubility : The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to the naphthyl group in CAS 379236-43-8 .
- Binding Affinity : The pyrrolo-pyrimidine core’s planarity may favor kinase inhibition, as seen in analogues like CAS 536715-23-8, which show activity against tyrosine kinases .
- Metabolic Stability : Sulfur-containing analogues (e.g., CAS 379236-43-8) may undergo faster hepatic clearance due to sulfoxidation pathways, whereas the target compound’s ether linkages could enhance stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
